N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Description
N-(2-((4-Carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a central piperazine ring substituted with a phenyl group at the 4-position. The carboxamide linkage connects the piperazine moiety to an ethyl chain bearing a 4-carbamoylphenylamino-oxo substituent (). The compound’s synthesis likely involves coupling reactions between activated carboxylic acids and amines, a common strategy for analogous derivatives ().
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c21-19(27)15-6-8-16(9-7-15)23-18(26)14-22-20(28)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,27)(H,22,28)(H,23,26) |
InChI Key |
LYWOKKMTULHJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with 2-bromo-N-(4-carbamoylphenyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to maintain consistent reaction conditions. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated derivatives .
Scientific Research Applications
N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence chemical and biological properties:
- Fluoro/Chloro Substitutions :
- A2 (3-Fluorophenyl) : Yield = 52.2%, mp = 189.5–192.1°C. The 3-fluoro substituent may enhance lipophilicity and metabolic stability compared to unsubstituted analogs ().
- A3 (4-Fluorophenyl) : Yield = 57.3%, mp = 196.5–197.8°C. The para-fluoro group could improve binding affinity in target receptors due to electronic effects ().
- A6 (4-Chlorophenyl) : Yield = 48.1%, mp = 189.8–191.4°C. Chlorine’s electron-withdrawing nature may increase compound rigidity, as seen in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, where the piperazine adopts a chair conformation ().
- Carbamoyl and Nitro Groups: Compound 4k (4-Nitrophenyl): Yield = 32.3%, mp = unspecified. The nitro group’s strong electron-withdrawing effect may reduce solubility but enhance reactivity in reduction reactions (). 22f (3-Cyanophenyl): Yield = 70%, mp = unspecified. The cyano group’s polarity could improve interactions with polar enzyme active sites ().
Modifications to the Piperazine Core
4-Phenyl vs. 4-Alkyl Substitutions :
Piperazine Ring Conformation :
X-ray studies of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, a common feature in stable derivatives ().
Bicyclic and Heterocyclic Moieties
Benzo[b][1,4]oxazin-3(4H)-one Derivatives :
- Thiazine and Quinoline Derivatives: Compound 58 (Benzo[b][1,4]thiazin-3(4H)-one): Yield = 46%, HRMS confirms molecular ion [M+H]$^+$ at 425.1634 (). Compound 9 (Quinoline-2-carboxamide): Yield = 97.4%, mp = 127–128°C, with $^1$H NMR signals for NH$_2$ at δ 4.79 (br) ().
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